molecular formula C5H4ClLiN2O2 B1436406 lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate CAS No. 2060063-62-7

lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate

Cat. No. B1436406
CAS RN: 2060063-62-7
M. Wt: 166.5 g/mol
InChI Key: AOHARNUDKJFTKV-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular structure of lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is represented by the formula 1S/C5H5ClN2O2.Li/c1-8-3 (6)2-7-4 (8)5 (9)10;/h2H,1H3, (H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate is a powder . It has a molecular weight of 166.49 . It is stored at room temperature .

Scientific Research Applications

Synthesis of Imidazole Derivatives

Imidazole derivatives are crucial in pharmaceuticals, agrochemicals, and dyes. Lithium;5-chloro-1-methylimidazole-2-carboxylate serves as a starting material for synthesizing various imidazole derivatives through substitutions at the 5-chloro and 1-methyl groups . This versatility makes it valuable for creating compounds with potential therapeutic effects.

Development of Ionic Liquids

This compound can be used to develop ionic liquids with imidazolium cations, which are promising for high-voltage battery applications. These ionic liquids exhibit compatibility with lithium metal anodes and possess a wide electrochemical window, suitable for 5V rechargeable battery systems.

Catalysis in Organic Synthesis

The lithium ion in this compound can act as a catalyst in organic synthesis, particularly in the formation of carbon-nitrogen bonds. This is essential for constructing complex molecules with imidazole rings, which are found in many biologically active molecules .

Pharmaceutical Research

Due to its structural similarity to biologically active molecules, lithium;5-chloro-1-methylimidazole-2-carboxylate is used in pharmaceutical research. It can be a key intermediate in the synthesis of drugs that target imidazole receptors or enzymes .

Material Science

In material science, this compound can contribute to the development of novel materials with imidazole-based polymers. These materials could have unique properties like thermal stability and electrical conductivity .

Electrochemistry

The compound’s stability and ionic nature make it suitable for electrochemical studies, especially in the development of sensors and conductive materials. Its lithium ion is particularly useful in the context of lithium-ion batteries.

Agrochemical Synthesis

Imidazole compounds, derived from lithium;5-chloro-1-methylimidazole-2-carboxylate, are used in the synthesis of agrochemicals. These compounds can act as fungicides, herbicides, or insecticides, playing a vital role in crop protection .

Environmental Chemistry

In environmental chemistry, this compound can be used to study the degradation of imidazole derivatives and their environmental impact. Understanding the breakdown products and their reactivity is crucial for assessing the ecological safety of imidazole-containing compounds .

Safety and Hazards

The compound is associated with the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H315, H319, and H335 .

properties

IUPAC Name

lithium;5-chloro-1-methylimidazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2.Li/c1-8-3(6)2-7-4(8)5(9)10;/h2H,1H3,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHARNUDKJFTKV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN1C(=CN=C1C(=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClLiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate

CAS RN

2060063-62-7
Record name lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate
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lithium(1+) ion 5-chloro-1-methyl-1H-imidazole-2-carboxylate
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